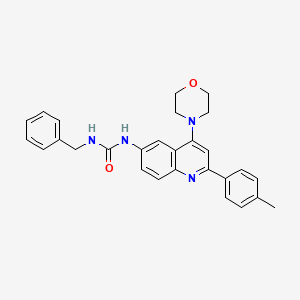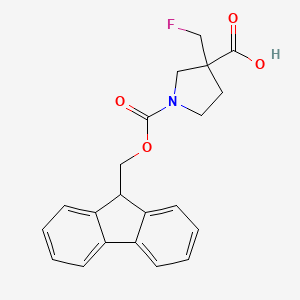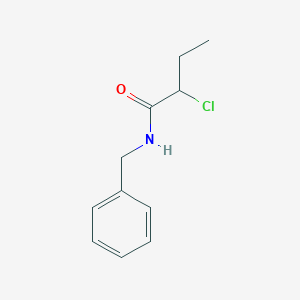
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, also known as BMQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BMQ is a quinoline-based compound that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been shown to have potent anti-cancer and anti-inflammatory effects in various animal models. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of rheumatoid arthritis and colitis. 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has also been shown to reduce the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has several advantages for lab experiments, including its potent anti-cancer and anti-inflammatory effects, and its ability to inhibit various signaling pathways in cells. However, 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea also has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, including its potential use in combination therapies for cancer and inflammation, its potential use as a diagnostic tool for cancer, and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea involves a multi-step process that starts with the reaction of 4-morpholino-2-(p-tolyl)quinoline with benzyl isocyanate to form 1-benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea.
Scientific Research Applications
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity through the inhibition of various signaling pathways in cancer cells. 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis.
properties
IUPAC Name |
1-benzyl-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-20-7-9-22(10-8-20)26-18-27(32-13-15-34-16-14-32)24-17-23(11-12-25(24)31-26)30-28(33)29-19-21-5-3-2-4-6-21/h2-12,17-18H,13-16,19H2,1H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRLLRWFNUUQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)C(=C2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2746236.png)
![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)


![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)
![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)


